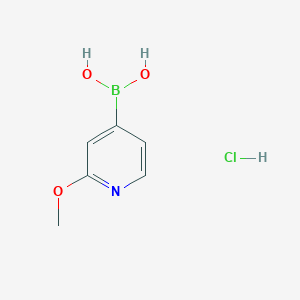

(2-Methoxypyridin-4-yl)boronic acid hydrochloride

Description

BenchChem offers high-quality (2-Methoxypyridin-4-yl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxypyridin-4-yl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxypyridin-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-4-5(7(9)10)2-3-8-6;/h2-4,9-10H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHDOVPDBWJNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OC)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Heterocyclic Boronic Acids in Modern Synthesis

An In-depth Technical Guide to (2-Methoxypyridin-4-yl)boronic acid hydrochloride

Boronic acids are a class of organoboron compounds distinguished by their unique chemical properties and versatile reactivity.[1] First synthesized in 1860, their application as indispensable tools in organic chemistry has grown exponentially, largely due to their stability, low toxicity, and predictable reactivity.[2] In the landscape of drug discovery and development, boronic acids are not merely synthetic intermediates but can also act as key pharmacophores, famously exemplified by the proteasome inhibitor Bortezomib (Velcade®).[2][3] Their ability to act as mild Lewis acids and form reversible covalent bonds with biological targets makes them a fascinating scaffold for medicinal chemists.[3][4]

The true power of boronic acids is most prominently displayed in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[5] This reaction enables the efficient and selective synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast number of pharmaceuticals.[5]

Within this context, (2-Methoxypyridin-4-yl)boronic acid hydrochloride emerges as a particularly valuable building block. It combines the versatile reactivity of the boronic acid moiety with the electronically distinct and pharmaceutically relevant pyridine scaffold. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent for complex multi-step syntheses. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and application, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

(2-Methoxypyridin-4-yl)boronic acid hydrochloride is a white to slightly pale crystalline powder. Its structure features a pyridine ring substituted at the 2-position with an electron-donating methoxy group and at the 4-position with the boronic acid functional group. This specific arrangement of substituents dictates its electronic properties and reactivity in cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 2304634-31-7 | [6] |

| Molecular Formula | C₆H₈BNO₃·HCl | [6] |

| Molecular Weight | 189.4 g/mol | [6] |

| Appearance | White to slightly pale crystal/powder | |

| Typical Purity | ≥95-97% | [7] |

| SMILES | COc1cc(ccn1)B(O)O.Cl | [6] |

| InChIKey | RSHDOVPDBWJNNM-UHFFFAOYSA-N | [6] |

Causality Behind Storage Choices: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines. This process can alter the stoichiometry and reactivity of the reagent. The hydrochloride salt form helps to stabilize the compound. Optimal storage conditions—under an inert atmosphere (argon or nitrogen), at low temperatures (freezer, -20°C), and in a dry, well-ventilated environment—are critical to prevent degradation and ensure reproducible experimental outcomes.[8]

Synthesis and Reactivity Profile

General Synthesis Pathway

The synthesis of pyridine boronic acids typically follows a well-established organometallic pathway. While specific procedural details for (2-Methoxypyridin-4-yl)boronic acid hydrochloride are proprietary to manufacturers, a general and logical synthetic route involves the halogen-metal exchange of a corresponding halopyridine followed by borylation.

A plausible synthesis workflow is as follows:

-

Halogen-Metal Exchange: Start with a suitable precursor, such as 4-bromo-2-methoxypyridine. This compound is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a very low temperature (-78 °C) to control reactivity.

-

Lithiation: A strong organolithium base, such as n-butyllithium, is added dropwise. The lithium atom exchanges with the bromine, forming a highly reactive pyridinyllithium intermediate.

-

Borylation: The reaction is quenched by the addition of an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate. The nucleophilic carbon of the pyridinyllithium attacks the electrophilic boron atom.

-

Acidic Workup & Isolation: The reaction is warmed to room temperature and then quenched with an aqueous acid, such as 2M hydrochloric acid.[9] This step hydrolyzes the borate ester to the desired boronic acid and concurrently forms the hydrochloride salt, which can then be isolated and purified, often via recrystallization.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS 1256355-26-6: Boronic acid, B-(4-methoxy-3-pyridinyl)-… [cymitquimica.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. (2-Methoxypyridin-4-yl)boronic acid | 762262-09-9 [sigmaaldrich.com]

- 8. achmem.com [achmem.com]

- 9. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Synthesis of (2-Methoxypyridin-4-yl)boronic acid hydrochloride

Part 1: Executive Strategy & Retrosynthesis

The synthesis of (2-Methoxypyridin-4-yl)boronic acid presents a specific challenge common to heterocyclic boronic acids: protodeboronation and purification difficulty due to the zwitterionic nature of the pyridine nitrogen and the Lewis-acidic boron.

While the free acid is commercially listed, it is often hygroscopic and prone to trimerization into boroxines.[1] The hydrochloride salt is the preferred form for drug development workflows because it protonates the pyridine nitrogen, breaking the intermolecular B-N coordination, thereby enhancing solubility in polar solvents and shelf-stability.

Retrosynthetic Logic

We evaluate two primary pathways. The choice depends heavily on available infrastructure (cryogenic capabilities) and scale.

-

Route A: Cryogenic Halogen-Metal Exchange (Recommended)

-

Mechanism: Lithium-Halogen exchange on 4-bromo-2-methoxypyridine followed by electrophilic trapping with trialkyl borate.

-

Pros: Direct access to the boronate species; fewer steps; atom economical.

-

Cons: Requires -78°C cooling; strictly anhydrous conditions.

-

Verdict: Ideal for producing the HCl salt directly via acidic quench.

-

-

Route B: Palladium-Catalyzed Miyaura Borylation

-

Mechanism: Pd-catalyzed coupling of 4-chloro- or 4-bromo-2-methoxypyridine with bis(pinacolato)diboron (

). -

Pros: Mild conditions; tolerant of other functional groups.[2][3]

-

Cons: Yields the pinacol ester, which is notoriously difficult to hydrolyze back to the free boronic acid/salt without harsh oxidative conditions (

).[1] -

Verdict: Use only if cryogenic equipment is unavailable.

-

Figure 1: Retrosynthetic analysis favoring the direct Lithiation Route (Route A) for salt synthesis.[1]

Part 2: Detailed Protocol - Route A (Cryogenic Lithiation)

This protocol is optimized for the synthesis of the HCl salt . The use of Triisopropyl borate (

Materials & Reagents

| Reagent | Equiv.[2][4][5][6] | Role | Critical Note |

| 4-Bromo-2-methoxypyridine | 1.0 | Substrate | Must be dry. Azeotrope with toluene if uncertain. |

| n-Butyllithium (2.5M in hexanes) | 1.1 | Lithiating Agent | Titrate before use to ensure accurate stoichiometry. |

| Triisopropyl borate | 1.2 | Boron Source | Add rapidly to avoid Li-species degradation. |

| THF (Anhydrous) | 10-15 V | Solvent | Freshly distilled or from SPS. |

| HCl (4M in Dioxane) | 2.0 | Salt Formation | Anhydrous acid source for precipitation. |

Step-by-Step Methodology

Step 1: Halogen-Metal Exchange

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge 4-Bromo-2-methoxypyridine (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Mechanistic Insight: The bromine at C4 is activated for exchange. The methoxy group at C2 exerts a minor directing effect, but the inherent lability of the C-Br bond dominates, ensuring regioselectivity at C4 [1].[1]

-

-

Equilibration: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

Step 2: Electrophilic Trapping[1]

-

Borylation: Add Triisopropyl borate (1.2 eq) in one portion (or rapid dropwise) at -78°C.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours.

-

Checkpoint: The mixture should become a cloudy suspension as the lithium "ate" complex forms.

-

Step 3: Hydrolysis & Salt Formation[1]

-

Quench: Cool the mixture to 0°C. Slowly add 2N aqueous HCl (3.0 eq) to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 30 minutes.

-

Phase Separation: Adjust pH to ~7 with NaOH (carefully) to extract impurities if necessary, but for the HCl salt, we proceed to isolation. Modification for Salt: Evaporate the THF/water mixture to dryness under reduced pressure (keep bath <40°C to prevent deboronation).

-

Salt Crystallization:

-

Redissolve the crude residue in a minimum amount of dry Methanol (MeOH).

-

Add 4M HCl in Dioxane (2.0 eq).

-

Dilute slowly with Diethyl Ether (

) or MTBE until the solution becomes turbid. -

Cool to -20°C overnight. The (2-Methoxypyridin-4-yl)boronic acid hydrochloride will precipitate as a white/off-white solid.

-

-

Filtration: Filter the solid under inert atmosphere (argon/nitrogen) as the salt can be hygroscopic. Wash with cold

. Dry under high vacuum.

Figure 2: Process workflow for Route A.

Part 3: Alternative Route B (Pinacol Ester Hydrolysis)[1]

If you start from the commercially available pinacol ester or synthesize it via Miyaura coupling, you must hydrolyze the robust pinacol ring. Standard acidic hydrolysis often fails.

Protocol:

-

Dissolve Pinacol ester (1 eq) in Acetone/Water (1:1).

-

Add Sodium Periodate (

) (3.0 eq) and Ammonium Acetate (3.0 eq). -

Stir at RT for 24-48 hours. The periodate oxidatively cleaves the pinacol diol [2].

-

Extract the free boronic acid into EtOAc.

-

Treat with HCl/Dioxane to precipitate the salt as described in Route A.

Part 4: Analytical Characterization & QC

To validate the synthesis, you must confirm the integrity of the C-B bond and the presence of the HCl salt.

| Method | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Characteristic pyridine protons.[1] Broad singlet >10 ppm indicates | |

| 11B NMR | Confirms trivalent boron species. Sharp peak at ~20 ppm may indicate boroxine. | |

| Mass Spec (ESI) | m/z 154 [M+H]+ (Free acid) | Note: Boron has two isotopes (10B, 11B).[1] Look for characteristic isotopic pattern. |

| Chloride Titration | ~1.0 eq Cl- | Confirms stoichiometry of the Hydrochloride salt. |

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Protodeboronation (loss of B(OH)2 group).

-

Fix: Keep hydrolysis temperature low (<40°C). Avoid prolonged exposure to strong aqueous base.

-

-

Issue: Oily Product.

-

Cause: Pinacol or solvent contamination.

-

Fix: Triturate vigorously with Hexanes/Ether. Ensure the HCl salt formation step uses anhydrous solvents (Dioxane/Ether).

-

References

-

Lithiation-Borylation Methodology: Leonori, D., & Aggarwal, V. K. (2014).[1] Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.[1]

-

Pinacol Hydrolysis: Hinkes, S. P. A., & Klein, C. D. P. (2019).[1] Mild and Versatile Deprotection of Boronic Esters. Organic Letters, 21(9), 3048–3052.[1] [1]

-

Miyaura Borylation: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][7] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[1][7]

-

Pyridine Boronic Acid Synthesis: Bouillon, A., et al. (2002).[1] Synthesis of novel halopyridinylboronic acids and esters. Tetrahedron, 58(14), 2885-2890.[1]

Sources

- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

(2-Methoxypyridin-4-yl)boronic Acid Hydrochloride: A Technical Whitepaper on Stability, Storage, and Handling Protocols

Introduction & Chemical Profile

(2-Methoxypyridin-4-yl)boronic acid hydrochloride (CAS: 2304634-31-7) is a highly valuable heteroaryl building block utilized extensively in pharmaceutical drug discovery and advanced materials science[1]. While free pyridine boronic acids are notorious for their rapid degradation and poor shelf-life, the formulation of this specific compound as a hydrochloride salt fundamentally alters its degradation kinetics. This chemical modification enables reliable long-term storage and reproducible performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2].

Mechanistic Causality of Instability in Heteroaryl Boronic Acids

To design an effective storage and handling protocol, one must first understand the causality behind the degradation of the parent compound. Free pyridine boronic acids are highly susceptible to protodeboronation —an undesirable side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[3].

-

The Zwitterionic Threat : At a neutral pH, the basic nitrogen atom of the pyridine ring and the Lewis acidic boron atom participate in the formation of a transient zwitterionic species. This structural intermediate significantly lowers the activation energy required for the unimolecular fragmentation of the C-B bond, leading to rapid degradation[3][4].

-

Oxidative Degradation : In addition to protodeboronation, boronic acids can undergo slow oxidation to their corresponding phenols (or pyridinols) when exposed to atmospheric oxygen and moisture. This pathway is often accelerated by light exposure and trace transition metal impurities[5].

-

The Hydrochloride Advantage : By protonating the pyridine nitrogen to form the HCl salt, the nitrogen's lone pair is sequestered. This entirely prevents the formation of the degradation-prone zwitterion, effectively shutting down the primary protodeboronation pathway and drastically enhancing the shelf-life of the reagent[4].

Logical relationship showing how HCl salt formulation prevents zwitterion-mediated protodeboronation.

Quantitative Storage Parameters

Despite the stabilizing effect of the hydrochloride salt, the compound remains mildly hygroscopic and susceptible to slow environmental degradation. The following table summarizes the field-proven storage parameters required to maintain >95% purity over a standard 12-month inventory cycle.

Table 1: Physicochemical Properties and Storage Specifications

| Parameter | Specification / Threshold | Mechanistic Rationale |

| Optimal Temperature | -20°C (Long-term) / 2-8°C (Short-term) | Suppresses the thermal kinetic energy required for C-B bond cleavage and oxidation. |

| Atmosphere | Argon or Nitrogen (Inert) | Prevents oxidative degradation into 2-methoxypyridin-4-ol[5]. |

| Moisture Control | < 10% Relative Humidity (Desiccated) | The HCl salt is hygroscopic; excess water complicates stoichiometric weighing and promotes hydrolysis. |

| Light Exposure | Opaque/Amber Container | Mitigates photo-induced radical oxidation pathways. |

| Container Material | PTFE-lined screw-cap glass vial | Prevents leaching of plasticizers and ensures a hermetic seal against atmospheric moisture. |

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry relies on self-validating systems. Before committing (2-Methoxypyridin-4-yl)boronic acid hydrochloride to a complex, resource-intensive catalytic cycle, its chemical integrity must be verified.

Protocol 1: Anhydrous Handling and Quality Control (QC) Workflow

-

Thermal Equilibration : Remove the sealed vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approximately 1 hour) before opening the seal.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, instantly compromising the batch.

-

-

Inert Transfer : Transfer the vial into an Argon-filled glovebox or utilize standard Schlenk line techniques with a positive counter-flow of Argon.

-

Visual Inspection : The material should present as a free-flowing white to off-white powder. Yellowing indicates oxidation, while severe clumping indicates moisture ingress.

-

NMR Validation (Self-Validation Step) :

-

Dissolve 5 mg of the compound in anhydrous DMSO-

. -

Acquire a

H NMR spectrum. Confirm the absence of the protodeboronated byproduct (2-methoxypyridine). The presence of sharp aromatic protons indicates an intact pyridine ring. -

Acquire an

B NMR spectrum. A broad singlet around ~28-30 ppm confirms the presence of the active boronic acid species[6].

-

Protocol 2: Suzuki-Miyaura Cross-Coupling Integration

When utilizing the hydrochloride salt in a Suzuki-Miyaura coupling, the stoichiometry of the inorganic base must be adjusted to account for the acidic proton.

-

Stoichiometric Adjustment : For every 1.0 equivalent of (2-Methoxypyridin-4-yl)boronic acid hydrochloride, add an additional 1.0 equivalent of the inorganic base (e.g., K

CO -

In Situ Neutralization : Add the base to the degassed solvent mixture (e.g., 1,4-Dioxane/H

O) and stir for 5 minutes prior to the addition of the Palladium catalyst.-

Causality: This pre-stirring neutralizes the HCl, liberating the free boronic acid precisely when it is needed for the transmetalation step, thereby minimizing the time it exists in the unstable free-base form.

-

-

Catalyst Addition : Add the Pd catalyst (e.g., Pd(dppf)Cl

) and the aryl halide, then heat to the required reaction temperature (typically 80-100°C).

Workflow for the handling, validation, and reaction integration of the boronic acid hydrochloride.

References

-

[1] Title: (2-Methoxypyridin-4-yl)boronic acid hydrochloride - CAS:2304634-31-7 Source: manalab.cn URL:

-

[3] Title: Protodeboronation Source: wikipedia.org URL:

-

[4] Title: Key interactions in the protodeboronaton of 2-pyridinium and 5-thiazolyl boronates Source: researchgate.net URL:

-

[2] Title: A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Source: benchchem.com URL:

-

[5] Title: Boronic acid with high oxidative stability and utility in biological contexts Source: pnas.org URL:

-

[6] Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives Source: wiley-vch.de URL:

Sources

- 1. (2-Methoxypyridin-4-yl)boronic acid hydrochloride - CAS:2304634-31-7 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to (2-Methoxypyridin-4-yl)boronic acid hydrochloride

This guide provides comprehensive safety, handling, and technical information for (2-Methoxypyridin-4-yl)boronic acid hydrochloride, tailored for researchers, scientists, and drug development professionals. It is designed to offer not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Chemical Identity and Properties

(2-Methoxypyridin-4-yl)boronic acid hydrochloride is a heterocyclic organoboron compound. Boronic acids are a cornerstone in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds. The pyridine and methoxy functionalities in this specific molecule make it a valuable building block in medicinal chemistry for the synthesis of complex pharmaceutical intermediates.

Chemical Structure and Data:

| Property | Value | Source |

| Chemical Name | (2-Methoxypyridin-4-yl)boronic acid hydrochloride | [1] |

| Synonyms | 2-methoxy-4-pyridinylboronic acid hydrochloride | [2] |

| CAS Number | 762262-09-9 | [2] |

| Molecular Formula | C6H8BNO3.ClH | [1] |

| Molecular Weight | 189.4 g/mol | [1] |

| Physical Form | White to slightly pale crystal or powder | [2] |

| Melting Point | 65-70 °C | |

| Boiling Point | 325.7 °C at 760 mmHg |

Structural Representation:

Caption: Chemical structure of (2-Methoxypyridin-4-yl)boronic acid hydrochloride.

Section 2: Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. (2-Methoxypyridin-4-yl)boronic acid hydrochloride is classified under the Globally Harmonized System (GHS) as follows:

GHS Pictograms:

Signal Word: Warning [2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Relationship between hazard identification and control measures.

Section 3: Safe Handling and Storage Protocols

The stability and reactivity of boronic acids are highly dependent on their handling and storage conditions. Improper storage can lead to degradation, primarily through protodeboronation, which renders the compound inactive for cross-coupling reactions.[6]

Handling Protocol

This protocol is designed to minimize exposure and maintain the chemical integrity of (2-Methoxypyridin-4-yl)boronic acid hydrochloride.

Objective: To safely weigh and dispense the solid reagent for experimental use.

Materials:

-

(2-Methoxypyridin-4-yl)boronic acid hydrochloride

-

Chemical fume hood

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate reaction vessel with a septum or screw cap

-

Personal Protective Equipment (PPE): safety glasses with side shields, lab coat, and nitrile gloves.

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE.

-

Clean the spatula and weighing surface to prevent cross-contamination.

-

-

Weighing:

-

Place the weighing paper or boat on the analytical balance and tare.

-

Carefully open the container of (2-Methoxypyridin-4-yl)boronic acid hydrochloride inside the fume hood.

-

Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid generating dust.

-

Once the desired weight is obtained, securely close the main container.

-

-

Transfer:

-

Carefully transfer the weighed solid into the reaction vessel.

-

Clean the spatula and weighing area immediately after use.

-

-

Waste Disposal:

-

Dispose of any contaminated weighing paper and gloves in the designated solid chemical waste container.

-

Storage Protocol

Proper storage is critical for maintaining the shelf-life and reactivity of boronic acids.[6] They are susceptible to degradation from moisture and air.[7]

Objective: To ensure the long-term stability of (2-Methoxypyridin-4-yl)boronic acid hydrochloride.

Procedure:

-

Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.[6]

-

Container: Keep the container tightly sealed.[2][7] Use vials with PTFE-lined caps for optimal sealing.[6]

-

Temperature: For long-term stability, store in a freezer at -20°C.[2] Some boronic acids benefit from refrigerated storage (0-5 °C) to slow decomposition.[6]

-

Light: Protect from light by storing in an amber vial or in a dark location.[6]

The following workflow outlines the key considerations for the handling and storage of boronic acids.

Caption: Workflow for the safe handling and proper storage of boronic acids.

Section 4: First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][8]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][9]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][8]

-

If Swallowed: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4][8]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[9][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[10]

Section 5: Toxicological and Ecological Information

Ecotoxicity: There is no specific data available for the environmental impact of this compound. As a general principle, chemical waste should be disposed of responsibly and not released into the environment.

References

-

How to Store Boric Acid | Lab Alley. [Link]

-

Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework. [Link]

-

B-(2-METHOXY-4-PYRIDINYL)BORONIC ACID HYDROCHLORIDE - gsrs. [Link]

-

Borate handling and storage - U.S. Borax. [Link]

-

Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]

-

Pyridine-3-Boronic Acid MSDS Summary | PDF | Personal Protective Equipment - Scribd. [Link]

-

B-(2-METHOXY-4-PYRIDINYL)BORONIC ACID - gsrs. [Link]

-

Pyridine-4-boronic acid - SAFETY DATA SHEET. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. (2-Methoxypyridin-4-yl)boronic acid | 762262-09-9 [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. cubework.com [cubework.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2-Methoxypyridin-4-yl)boronic acid hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2-Methoxypyridin-4-yl)boronic acid hydrochloride (C₆H₈BNO₃·HCl). Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the compound's spectroscopic behavior across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the limited availability of published experimental spectra for this specific salt, this guide synthesizes foundational spectroscopic principles to predict and interpret its spectral features, offering a robust framework for characterization.

Molecular Structure and Its Spectroscopic Implications

(2-Methoxypyridin-4-yl)boronic acid hydrochloride is a substituted pyridinylboronic acid. The presence of a methoxy group, a boronic acid moiety, and the hydrochloride salt of the pyridine nitrogen dictates its unique electronic and structural environment. These features are the primary determinants of its interaction with electromagnetic radiation and its behavior in a mass spectrometer, thus shaping its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2-Methoxypyridin-4-yl)boronic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information for structural verification. The protonation of the pyridine nitrogen to form the hydrochloride salt is expected to significantly influence the chemical shifts of the pyridine ring protons and carbons due to the increased electron-withdrawing nature of the positively charged nitrogen.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ would exhibit signals corresponding to the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid and the pyridinium ion.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6 | 8.2 - 8.4 | Doublet | ~5-6 Hz | Downfield shift due to proximity to the protonated nitrogen. |

| H-5 | 7.8 - 8.0 | Doublet | ~5-6 Hz | Coupled to H-6. |

| H-3 | 7.5 - 7.7 | Singlet | - | No adjacent protons to couple with. |

| -OCH₃ | 4.0 - 4.2 | Singlet | - | Typical chemical shift for a methoxy group on an aromatic ring. |

| -B(OH)₂ | Broad Singlet | - | - | Exchangeable protons, may not be observed or may be very broad. |

| -NH⁺ | Broad Singlet | - | - | Exchangeable proton, may not be observed or may be very broad. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct carbon signals for the pyridine ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 160 - 165 | Attached to both nitrogen and oxygen, highly deshielded. |

| C-4 | 145 - 150 (broad) | Attached to the boronic acid group; signal may be broadened due to quadrupolar relaxation of the boron nucleus. |

| C-6 | 140 - 145 | Influenced by the adjacent protonated nitrogen. |

| C-5 | 120 - 125 | Aromatic CH. |

| C-3 | 110 - 115 | Aromatic CH. |

| -OCH₃ | 55 - 60 | Typical for a methoxy carbon. |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of (2-Methoxypyridin-4-yl)boronic acid hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Complete dissolution is key to obtaining sharp spectral lines.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds. A spectral width of 16 ppm centered around 6 ppm is appropriate.

-

¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds. A spectral width of 240 ppm is recommended.

-

Solvent: The choice of solvent can affect the chemical shifts and the observation of exchangeable protons. DMSO-d₆ is often a good choice for observing exchangeable protons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of (2-Methoxypyridin-4-yl)boronic acid hydrochloride will be characterized by absorptions from the O-H, N-H, C-H, C=N, C=C, B-O, and C-O bonds.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400 - 3200 | O-H stretch (boronic acid) | Broad, Strong | Often overlaps with N-H and adsorbed water. |

| 3200 - 2800 | N-H⁺ stretch (pyridinium) | Broad, Medium | Characteristic of a secondary amine salt. |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium | From the methoxy group. |

| 1620 - 1580 | C=N and C=C stretch | Strong | Aromatic ring vibrations. |

| 1400 - 1300 | B-O stretch | Strong | Characteristic of boronic acids. |

| 1250 - 1200 | C-O stretch (aryl ether) | Strong | Asymmetric stretch of the methoxy group. |

| 1050 - 1000 | C-O stretch (aryl ether) | Medium | Symmetric stretch of the methoxy group. |

Experimental Protocol for FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, typically with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid (2-Methoxypyridin-4-yl)boronic acid hydrochloride powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique suitable for polar molecules like the topic compound.

-

Molecular Ion: In positive ion mode, the expected molecular ion would be the protonated molecule of the free base, [C₆H₈BNO₃ + H]⁺, with an m/z of approximately 154.06. The hydrochloride salt will dissociate in the ESI source.

-

Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments, with the M+1 peak being significantly more intense than expected for carbon isotopes alone.

-

Major Fragments: Fragmentation of the molecular ion could occur through the loss of water (-18 Da) from the boronic acid moiety, or loss of the methoxy group (-31 Da).

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

A small amount of formic acid or ammonium acetate can be added to the mobile phase to promote ionization.

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

For fragmentation studies (MS/MS), select the molecular ion (m/z ~154) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of Methodologies

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (2-Methoxypyridin-4-yl)boronic acid hydrochloride. By applying fundamental principles of NMR, IR, and MS, we have outlined the expected spectral features and provided robust, field-proven protocols for their acquisition. This document serves as a valuable resource for scientists working on the synthesis, characterization, and application of this and structurally related compounds, enabling them to anticipate and interpret their experimental findings with a high degree of confidence.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

Methodological & Application

Optimizing Cross-Coupling Efficiency for (2-Methoxypyridin-4-yl)boronic acid hydrochloride

Introduction: The Challenge of Pyridyl Boronates

(2-Methoxypyridin-4-yl)boronic acid hydrochloride is a high-value pharmacophore scaffold used frequently in the synthesis of kinase inhibitors and GPCR ligands. The 2-methoxy group provides a handle for hydrogen bonding and metabolic stability, while the pyridine ring offers essential solubility and electronic properties.

However, this reagent presents a "perfect storm" of synthetic challenges:

-

Protodeboronation: Pyridyl boronic acids are notoriously unstable. The electron-deficient nature of the pyridine ring facilitates the hydrolytic cleavage of the C-B bond, a process accelerated by the very bases required for Suzuki-Miyaura coupling.

-

Catalyst Poisoning: The pyridyl nitrogen can coordinate to Palladium (Pd), displacing ligands and deactivating the catalytic cycle.

-

Salt Stoichiometry: As an HCl salt, the reagent is acidic. Failure to account for the HCl moiety in base stoichiometry results in stalled reactions due to insufficient activation of the boronic acid.

This guide provides a validated workflow to overcome these hurdles, moving beyond "standard" conditions to optimized, high-turnover protocols.

Mechanistic Criticality

The HCl Factor (The "n+1" Rule)

Unlike neutral boronic acids, the hydrochloride salt releases one equivalent of HCl upon dissolution. In a standard Suzuki coupling requiring 2.0 equivalents of base:

-

Neutral Boronic Acid: 2.0 equiv Base

1.0 equiv activates Boron + 1.0 equiv scavenges HX from oxidative addition. -

HCl Salt: 2.0 equiv Base

1.0 equiv neutralizes HCl + 1.0 equiv activates Boron + 0.0 equiv remaining.

Rule: You must always add one extra equivalent of base relative to standard protocols when using this salt.

Protodeboronation Pathway

The C-B bond at the 4-position of pyridine is highly labile. Under basic conditions, the boronate species can undergo hydrolysis, replacing the boron with a proton.[1] This side reaction competes directly with Transmetallation.

Mitigation Strategy:

-

Rapid Transmetallation: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the cross-coupling step so it outcompetes decomposition.

-

Controlled pH: Avoid strong hydroxide bases (NaOH, KOH). Use buffered bases (K

PO

Visualizing the Challenge

The following diagram illustrates the competing pathways and the critical decision points in the reaction setup.

Figure 1: Reaction pathway divergence. Success depends on accelerating Path B over Path A via catalyst selection.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

This protocol utilizes XPhos Pd G2 , a precatalyst that generates the active species rapidly and prevents pyridine coordination. It is robust for aryl bromides and chlorides.

Reagents:

-

(2-Methoxypyridin-4-yl)boronic acid HCl: 1.5 equiv[2]

-

Aryl Halide (Br/Cl): 1.0 equiv[3]

-

Catalyst: XPhos Pd G2 (CAS: 1310584-14-5): 0.02 - 0.05 equiv (2-5 mol%)

-

Base: K

PO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid HCl salt (284 mg, 1.5 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Strict oxygen exclusion is vital to prevent homocoupling).

-

Solvent Prep: Separately, sparge the Dioxane/Water mixture with Nitrogen for 10 minutes.

-

Addition: Add the degassed solvent (4 mL) to the solids via syringe.

-

Base Addition: Add K

PO -

Reaction: Heat the mixture to 60°C .

-

Note: Do not overheat. 4-Pyridyl boronates decompose rapidly >80°C. 60°C is the "sweet spot" for XPhos.

-

-

Monitoring: Monitor by LCMS at 1 hour. If starting material remains, raise to 80°C for 1 hour.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na

SO

Protocol B: The "Cost-Effective" Alternative (For Simple Substrates)

If XPhos is unavailable, Pd(dppf)Cl

Reagents:

-

Catalyst: Pd(dppf)Cl

·DCM: 0.05 equiv (5 mol%) -

Base: Na

CO -

Solvent: DME / Water (3:1)

Key Differences:

-

Requires higher temperature (80-90°C).

-

Higher risk of protodeboronation due to temperature.

-

Procedure: Follow steps in Protocol A, but heat to 85°C.

Optimization & Troubleshooting Guide

Use the following decision tree to diagnose low yields.

Figure 2: Troubleshooting logic for common failure modes.

Data Summary: Catalyst Performance

| Catalyst System | Base | Temp | Yield (Typical) | Notes |

| XPhos Pd G2 | K | 60°C | 85-95% | Best for preventing deboronation. Fast. |

| SPhos Pd G2 | K | 60°C | 80-90% | Excellent alternative, especially for sterically hindered halides. |

| Pd(dppf)Cl | Na | 85°C | 50-70% | Good baseline. Higher temp leads to more byproduct. |

| Pd(PPh | Na | 90°C | <30% | Not Recommended. PPh |

Storage and Handling

-

Hygroscopic: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Stability: Do not convert to the free base for storage; it will degrade. Generate the free base in situ only.

References

-

Boronic Acid Instability & Protodeboronation

-

Suzuki Coupling Reviews & Conditions

-

Catalyst Selection (Buchwald Precatalysts)

-

Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts." Chemical Science. Link

-

-

Product Data & Physical Properties

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. (2-Methoxypyridin-4-yl)boronic acid | 762262-09-9 [sigmaaldrich.com]

Application Note: Synthesis of Biarylpyridines using (2-Methoxypyridin-4-yl)boronic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biarylpyridines utilizing (2-Methoxypyridin-4-yl)boronic acid hydrochloride via the Suzuki-Miyaura cross-coupling reaction. Biarylpyridine motifs are crucial scaffolds in medicinal chemistry and materials science, and their efficient synthesis is of paramount importance.[1][2] This document delves into the mechanistic underpinnings of the palladium-catalyzed coupling, explains the critical roles of catalysts, ligands, and bases, and offers field-proven insights into optimizing reaction conditions. A detailed, step-by-step experimental protocol is provided, alongside a troubleshooting guide to address common challenges. This note is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction: The Significance of Biarylpyridines

Biaryl structures, where two aromatic rings are directly linked, are privileged motifs in modern drug discovery.[1] When one of these rings is a pyridine, the resulting biarylpyridine scaffold imparts unique physicochemical properties, including improved metabolic stability, enhanced binding affinity through hydrogen bonding capabilities, and favorable solubility profiles. These characteristics have led to their incorporation into a multitude of biologically active compounds and approved pharmaceuticals.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[4][5][6] Its widespread adoption stems from mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[2][7][8][9] (2-Methoxypyridin-4-yl)boronic acid hydrochloride is a key building block for introducing a methoxy-substituted pyridine ring, a common feature in many pharmaceutical candidates.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established palladium-based catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][10]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This step oxidizes the palladium center from Pd(0) to a square-planar Pd(II) species.[4][5] This is often the rate-determining step of the reaction.[2]

-

Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The process requires activation of the boronic acid by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[7][11] This "ate" complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.[10]

-

Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, which re-enters the cycle.[5][10]

The Role of (2-Methoxypyridin-4-yl)boronic acid hydrochloride

Boronic acids can be unstable, sometimes forming cyclic trimers (boroxines) upon dehydration, which can complicate stoichiometry and reaction reproducibility.[8] Using the hydrochloride salt form can enhance the shelf-life and handling characteristics of the reagent.

Key Consideration: The hydrochloride salt requires an additional equivalent of base for neutralization before the boronic acid can participate in the catalytic cycle. It is crucial to account for this in the experimental setup to ensure the base is not the limiting reagent for the transmetalation step.

Detailed Experimental Protocol

This general protocol is a robust starting point for coupling (2-Methoxypyridin-4-yl)boronic acid hydrochloride with a variety of aryl or heteroaryl bromides. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents

| Reagent/Material | Suggested Grade/Purity | Notes |

| Aryl Bromide (Ar-Br) | >98% | Substrate |

| (2-Methoxypyridin-4-yl)boronic acid hydrochloride | >95% | Coupling Partner |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | A reliable and versatile catalyst for this transformation. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, >99% | Base |

| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Solvent |

| Deionized Water | N/A | Co-solvent |

| Ethyl Acetate | ACS Grade | For work-up |

| Brine (Saturated NaCl) | N/A | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | >98% | Drying agent |

| Silica Gel | 230-400 mesh | For chromatography |

Equipment

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), (2-Methoxypyridin-4-yl)boronic acid hydrochloride (1.2 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.), and anhydrous sodium carbonate (3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using a syringe, add degassed 1,4-dioxane followed by degassed deionized water (a common solvent ratio is 4:1 or 5:1 Dioxane:Water). The final concentration should be approximately 0.1-0.2 M with respect to the limiting aryl bromide.

-

Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

-

Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biarylpyridine product.

Optimization and Troubleshooting

Achieving high yields requires careful control of reaction parameters. The following table provides guidance for common issues.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient base. 3. Poor solvent quality (not anhydrous/degassed). | 1. Use a fresh catalyst or a pre-catalyst. Consider a different ligand (e.g., SPhos, XPhos). 2. Ensure at least 3 equivalents of a strong base (e.g., K₃PO₄, Cs₂CO₃) are used to neutralize the HCl salt and activate the boronic acid. 3. Use freshly distilled anhydrous solvents and degas thoroughly with N₂ or Ar for 15-20 minutes before use. |

| Protodeboronation (Boronic acid decomposes) | 1. Reaction temperature too high. 2. Prolonged reaction time. 3. Presence of excess water or acid. | 1. Screen lower temperatures (e.g., 80 °C). 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use anhydrous base and solvent where possible, or consider using a boronic ester (e.g., pinacol ester) which is more stable.[9] |

| Homocoupling of Aryl Halide | Inefficient transmetalation step relative to reductive elimination pathways. | 1. Increase the amount of boronic acid to 1.5 equivalents. 2. Use a more electron-rich phosphine ligand to facilitate oxidative addition and transmetalation. |

| Difficult Purification | Formation of phosphine oxide byproducts or persistent impurities. | 1. A water wash during work-up can help remove some inorganic salts. 2. Consider using a different catalyst system that may produce fewer side products. |

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally effective and reliable method for the synthesis of valuable biarylpyridine compounds from (2-Methoxypyridin-4-yl)boronic acid hydrochloride. By understanding the underlying mechanism and carefully controlling key reaction parameters—particularly the stoichiometry of the base—researchers can consistently achieve high yields of the desired products. The protocol and troubleshooting guide presented here serve as a robust foundation for scientists in drug discovery and chemical synthesis to successfully implement this important transformation.

References

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemCatChem. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Universitat de Girona. Available at: [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2022). MDPI. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances. Available at: [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2012). Organic Letters. Available at: [Link]

-

Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). Molecules. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Available at: [Link]

-

B-(2-METHOXY-4-PYRIDINYL)BORONIC ACID HYDROCHLORIDE. gsrs.ncats.nih.gov. Available at: [Link]

-

CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

-

2-Methoxypyridine-4-Boronic Acid (Contains Varying Amounts Of Anhydride). PureSynth. Available at: [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2014). Molecules. Available at: [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals. Available at: [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (2002). The Journal of Organic Chemistry. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: (2-Methoxypyridin-4-yl)boronic Acid Hydrochloride in Medicinal Chemistry

Topic: Use of (2-Methoxypyridin-4-yl)boronic acid hydrochloride in medicinal chemistry Content Type: Application Notes and Protocols

Abstract

The incorporation of pyridine rings into drug scaffolds is a fundamental strategy in medicinal chemistry to modulate basicity, solubility, and metabolic stability.[1] However, the installation of 2-substituted pyridines via Suzuki-Miyaura cross-coupling is historically plagued by rapid protodeboronation. (2-Methoxypyridin-4-yl)boronic acid hydrochloride (CAS 2304634-31-7) represents a stabilized reagent designed to overcome these synthetic hurdles. This guide details the mechanistic rationale for using the hydrochloride salt, provides optimized cross-coupling protocols to suppress deboronation, and outlines the strategic conversion of the 2-methoxy motif into bio-active 2-pyridones.

Chemical Profile & Mechanistic Rationale[2][3][4][5]

The "Pyridine Problem" in Cross-Coupling

2-Pyridyl boronic acids are notoriously unstable. The basic nitrogen atom can coordinate intramolecularly to the boron center or facilitate the formation of a zwitterionic intermediate. This species is highly susceptible to protodeboronation (hydrolysis of the C-B bond), often decomposing faster than the rate of transmetallation in the catalytic cycle.

The Hydrochloride Advantage

The hydrochloride salt form serves two critical functions:

-

Storage Stability: Protonation of the pyridine nitrogen (

) prevents the formation of the zwitterionic species responsible for autocatalytic decomposition during storage. -

Controlled Release: In the reaction vessel, the free boronic acid is generated in situ only upon the addition of base, allowing the chemist to synchronize the release of the active species with the catalytic turnover.

Key Properties

| Property | Specification |

| Chemical Name | (2-Methoxypyridin-4-yl)boronic acid hydrochloride |

| CAS Number | 2304634-31-7 (Salt); 762262-09-9 (Free Acid) |

| Molecular Weight | 189.40 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM |

| Acidity ( | ~3.0 (Pyridinium H), ~8.5 (Boronic Acid) |

| Storage | -20°C, Hygroscopic (Store under Argon/Nitrogen) |

Medicinal Chemistry Applications

Scaffold Hopping & Electronic Modulation

The 2-methoxypyridine moiety acts as a bioisostere for phenyl or unsubstituted pyridine rings.

-

Metabolic Stability: The methoxy group at the C2 position blocks oxidative metabolism (e.g., by aldehyde oxidase) that typically occurs at the electron-deficient positions of pyridine.

-

Basicity Modulation: The electron-withdrawing inductive effect of the oxygen atom lowers the basicity of the ring nitrogen compared to unsubstituted pyridine, potentially improving oral bioavailability by reducing lysosomal trapping.

The "Masked" Pyridone Strategy

The 2-methoxypyridine motif is frequently used as a masked form of 2-pyridone . 2-Pyridones are privileged scaffolds in kinase inhibitors (acting as H-bond donor/acceptor pairs). Direct coupling of 2-pyridone boronic acids is difficult due to tautomeric ambiguity and catalyst poisoning.

-

Strategy: Couple (2-Methoxypyridin-4-yl)boronic acid

Isolate Biaryl

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Couple (2-Methoxypyridin-4-yl)boronic acid HCl with an aryl halide while minimizing protodeboronation.

Mechanistic Insight: Standard conditions often fail. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitates rapid oxidative addition and, more importantly, rapid reductive elimination, outcompeting the decomposition pathway.

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

(2-Methoxypyridin-4-yl)boronic acid HCl (1.5 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl -

Base: K

PO -

Solvent: 1,4-Dioxane : Water (4:1) or Toluene : Water (using SPhos)

Step-by-Step Procedure:

-

Pre-activation (Optional but Recommended): In a separate vial, dissolve the boronic acid HCl salt in a minimal amount of solvent and treat with 1.0 equiv of base (e.g., solid NaHCO

) for 5 minutes to generate the free acid immediately prior to addition. However, for SPhos systems, direct addition is often sufficient. -

Reaction Setup: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid HCl salt (1.5 mmol, 284 mg), Pd(OAc)

(11 mg), and SPhos (20 mg). -

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent/Base Addition: Add degassed 1,4-Dioxane (4 mL) and degassed aqueous K

PO-

Critical: The base excess (3.5 equiv) accounts for: 1 equiv for HCl neutralization + 2-2.5 equiv for the Suzuki mechanism.

-

-

Reaction: Heat the mixture to 80–100°C vigorously. Monitor by LC-MS.

-

Time: Typically 2–6 hours. Extended heating promotes deboronation.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

SO

Protocol B: Conversion to 2-Pyridone (Demethylation)

Objective: Convert the coupled 2-methoxypyridine scaffold into a 2-pyridone.[2]

Method 1: Acidic Hydrolysis (Robust)

-

Dissolve the biaryl substrate in Acetic Acid (AcOH).

-

Add concentrated HBr (48% aq, 5–10 equiv).

-

Heat to 90°C for 2–4 hours.

-

Workup: Neutralize carefully with NaHCO

(solid) or NaOH to pH 7. The pyridone often precipitates or can be extracted with DCM/MeOH (9:1).

Method 2: Nucleophilic Cleavage (Milder)

-

Dissolve substrate in dry Acetonitrile or DMF.

-

Add Sodium Iodide (NaI, 2.0 equiv) and TMS-Cl (2.0 equiv).

-

Heat to 60°C. (Generates TMS-I in situ).

-

Workup: Quench with MeOH, then aqueous sodium thiosulfate.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and mechanistic competitions involved in using this reagent.

Caption: Workflow illustrating the competition between productive coupling and protodeboronation, followed by optional conversion to the pharmacologically active pyridone scaffold.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield / Protodeboronation | Catalyst turnover is too slow; Free boronic acid accumulates. | 1. Switch to Pd-SPhos G3 or Pd-XPhos G3 precatalysts. 2. Use a "Slow Addition" protocol: Add the boronic acid solution via syringe pump over 1 hour. |

| Incomplete Conversion | HCl salt consumed the base; pH dropped. | Ensure 3.5 to 4.0 equivalents of base are used. Check pH of aqueous layer (should be >10). |

| Dimer Formation | Homocoupling of the aryl halide. | Degas solvents thoroughly. Avoid excessive catalyst loading. |

| Material turns sticky | Hygroscopic nature of the HCl salt. | Weigh in a glovebox or dry bag. If sticky, dissolve in MeOH and use as a solution immediately. |

References

-

Benchchem. (2025).[3] Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem Application Notes. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Li, H., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Journal of the American Chemical Society, 133(45), 18050–18053. Link

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link

Sources

Application Notes and Protocols for (2-Methoxypyridin-4-yl)boronic acid hydrochloride in Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Synthesis

(2-Methoxypyridin-4-yl)boronic acid hydrochloride is a heterocyclic organoboron reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring an electron-rich pyridine ring functionalized with a methoxy group, makes it a valuable precursor for introducing the 2-methoxypyridine motif into complex molecules.[1] This moiety is a common feature in a variety of biologically active compounds and functional materials, rendering this boronic acid a crucial tool for drug discovery and development.[1]

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic properties of the substituted pyridine ring. The electron-donating methoxy group and the Lewis basic nitrogen atom influence the transmetalation step in catalytic cycles, making a well-defined protocol essential for achieving optimal results.[1][2] This guide provides a comprehensive overview of its application in the Suzuki-Miyaura coupling and other relevant cross-coupling reactions, offering detailed protocols, mechanistic insights, and troubleshooting advice.

Table 1: Compound Properties & Storage

| Property | Value |

| CAS Number | 762262-09-9 |

| Molecular Formula | C₆H₈BNO₃ · HCl[3] |

| Molecular Weight | 189.4 g/mol [3] |

| Appearance | White to slightly pale crystalline powder |

| Storage Conditions | Store in freezer (-20°C), under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated area.[4] |

Safety, Handling, and Pre-reaction Considerations

2.1 Hazard Profile (2-Methoxypyridin-4-yl)boronic acid hydrochloride is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[5]

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5]

2.2 The Hydrochloride Salt: A Note on Stoichiometry This reagent is supplied as a hydrochloride salt. This is a critical consideration for reaction setup, as the base added to the reaction must be sufficient to both neutralize the HCl salt and facilitate the catalytic cycle (i.e., activate the boronic acid for transmetalation). Therefore, at least one extra equivalent of base relative to a non-salt form is required.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the formation of a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate.[1][6] This reaction is prized for its functional group tolerance and generally mild conditions.[1]

Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[1]

-

Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group (the 2-methoxypyridinyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point. Optimization may be required for particularly challenging substrates.

Reaction Setup:

-

To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), (2-Methoxypyridin-4-yl)boronic acid hydrochloride (1.2–1.5 equiv.), the palladium catalyst (1–5 mol%), and the ligand (if required).

-

Cap the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

Reagent Addition: 3. Under the inert atmosphere, add the base (3.0–4.0 equiv. to account for the HCl salt) followed by the degassed solvent(s).

Reaction Execution & Work-up: 4. Stir the reaction mixture at the designated temperature (typically 80-110 °C).[2] 5. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). 6. Upon completion, cool the reaction mixture to room temperature. 7. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. 8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography on silica gel to yield the desired product.[1]

Parameter Optimization

The success of the coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table provides guidance for optimization.

Table 2: Suzuki-Miyaura Reaction Parameter Guide

| Parameter | Reagents / Conditions | Rationale & Field Insights |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often effective for simple aryl bromides. For more challenging substrates like aryl chlorides, a combination of a Pd(0) or Pd(II) source with a specialized ligand is superior.[7] Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of substrates.[8] |

| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), PEPPSI™-IPr | For electron-rich heteroaryl boronic acids, bulky, electron-rich phosphine ligands like SPhos and XPhos can accelerate the reductive elimination step and are often necessary for coupling with aryl chlorides.[9] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | K₃PO₄ is a versatile and effective base for many pyridyl systems.[9][10] Cs₂CO₃ is more soluble and stronger, often used for less reactive partners. Remember to use at least 3 equivalents to neutralize the HCl and drive the reaction. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an organic solvent with water is common, as water can aid in dissolving the base and boronic acid.[9] Anhydrous conditions may be necessary if protodeboronation is a significant side reaction.[2] |

| Coupling Partner | Aryl/Heteroaryl Bromides & Iodides | Generally high-yielding coupling partners. |

| Aryl/Heteroaryl Chlorides & Triflates | More challenging. Require a highly active catalyst system, often involving bulky phosphine ligands (e.g., Pd₂(dba)₃/SPhos) and higher temperatures.[2][10] |

Expanding Synthetic Utility: Other Cross-Coupling Reactions

While the Suzuki reaction is paramount, the utility of (2-Methoxypyridin-4-yl)boronic acid extends to other important transformations.

Inverse Sonogashira Coupling

The Sonogashira reaction traditionally couples a terminal alkyne with an aryl halide.[11] However, an "inverse" or boron-variant allows for the coupling of a boronic acid with an iodoalkyne, providing a powerful route to aryl acetylenes.[12] This method broadens the scope of accessible structures for drug discovery.[12]

Key Features:

-

Catalysts: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[11][12] Copper-free versions have also been developed.[11]

-

Conditions: The reaction is often run under mild, ambient temperature conditions.[12]

C-N Bond Formation: A Note on Buchwald-Hartwig and Chan-Lam Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine.[13] While (2-Methoxypyridin-4-yl)boronic acid is not a direct substrate in the standard Buchwald-Hartwig reaction, it is a key reagent in the related Chan-Lam coupling , which forms C-N bonds using boronic acids under copper catalysis.

Understanding the distinction is key for synthetic planning. If a C-N bond to the 2-methoxypyridine core is desired, the Chan-Lam coupling is the more direct approach using the boronic acid.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Cross-Coupling

| Problem | Potential Cause(s) | Suggested Solution(s) |